![molecular formula C14H30Cl2CoN2O4 B13756171 Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride CAS No. 55399-32-1](/img/structure/B13756171.png)
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is a coordination compound that features cobalt in its +2 oxidation state. This compound is characterized by the presence of a cobalt ion coordinated to two molecules of 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol and two chloride ions. The molecular formula for this compound is C14H34Cl2CoN2O4, and it has a molecular weight of 424.27 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride typically involves the reaction of cobalt(II) chloride with 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt(I) or elemental cobalt.
Substitution: The ligands coordinated to the cobalt ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes or elemental cobalt .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including magnetic materials and coatings.
Wirkmechanismus
The mechanism of action of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride involves its interaction with various molecular targets. The cobalt ion can coordinate with different biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(2+);2-[2-hydroxyethyl(propyl)amino]ethanol;dichloride: Similar structure but with a propyl group instead of a prop-2-enyl group.
Cobalt(2+);2-[2-hydroxyethyl(methyl)amino]ethanol;dichloride: Similar structure but with a methyl group instead of a prop-2-enyl group.
Uniqueness
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is unique due to the presence of the prop-2-enyl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
55399-32-1 |
|---|---|
Molekularformel |
C14H30Cl2CoN2O4 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride |
InChI |
InChI=1S/2C7H15NO2.2ClH.Co/c2*1-2-3-8(4-6-9)5-7-10;;;/h2*2,9-10H,1,3-7H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
SOKMDSNWBMPUJA-UHFFFAOYSA-L |
Kanonische SMILES |
C=CCN(CCO)CCO.C=CCN(CCO)CCO.[Cl-].[Cl-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


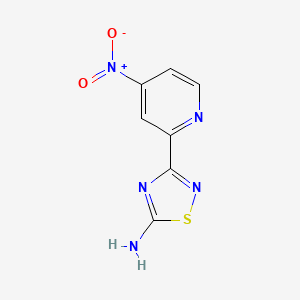

![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)


![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
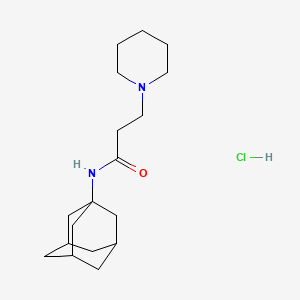

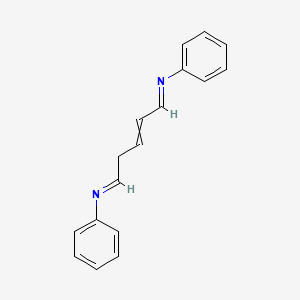
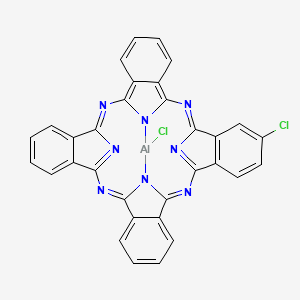
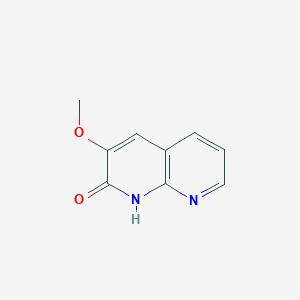
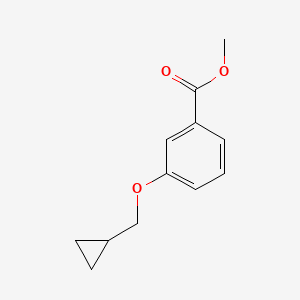
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)

